molecular formula C9H11N3 B14845599 6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile

6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile

Cat. No.: B14845599
M. Wt: 161.20 g/mol
InChI Key: OGXFSPDWASCXQJ-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-2-carbonitrile with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminoethyl)-4-methylpyridine-2-carbonitrile is unique due to the presence of the aminoethyl group, which imparts specific chemical and biological properties. This functional group enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

6-(2-aminoethyl)-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3/c1-7-4-8(2-3-10)12-9(5-7)6-11/h4-5H,2-3,10H2,1H3

InChI Key

OGXFSPDWASCXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C#N)CCN

Origin of Product

United States

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